molecular formula C10H13NO2 B2384568 (2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine CAS No. 802851-07-6

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

Cat. No. B2384568
M. Wt: 179.219
InChI Key: WLYCDJUUOAIBNZ-UHFFFAOYSA-N
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Description

“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a chemical compound with the molecular weight of 179.22 . It has been found to be an effective antibacterial agent against B. subtilis and E. coli .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” can be represented by the InChI code: 1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3 .


Physical And Chemical Properties Analysis

“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on synthesizing novel compounds and analyzing their structures through various techniques. For example, novel Schiff bases have been synthesized, showing potential as anticonvulsant agents. The chemical structures of these compounds were confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis, demonstrating significant seizures protection in various models (Pandey & Srivastava, 2011).

Anticonvulsant Potential

  • Schiff bases derived from the condensation of substituted aryl aldehydes/ketones with 3-aminomethyl pyridine, including derivatives related to the queried compound, exhibited anticonvulsant activity. Several compounds showed remarkable protection over clinically used drugs in sc.PTZ screen, highlighting their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Photocytotoxicity and Imaging

  • Iron(III) complexes, including derivatives similar to the queried compound, have been synthesized and examined for their photocytotoxic properties. These complexes displayed unprecedented photocytotoxicity in red light to various cell lines by means of apoptosis to generate reactive oxygen species, suggesting their application in cellular imaging and photodynamic therapy (Basu et al., 2014).

Antipsychotic Activity

  • SSR181507, a compound closely related to the queried molecule, has been studied for its neurochemical and electrophysiological profile. It possesses high and selective affinities for D2-like and 5-HT1A receptors, suggesting its potential for treating schizophrenia (Claustre et al., 2003).

Antidepressant-like Activity

  • Derivatives designed as "biased agonists" of serotonin 5-HT1A receptors showed significant antidepressant-like activity. These findings suggest that targeting D2 and 5-HT1A receptors with novel compounds could offer distinctive therapeutic properties for treating depression and anxiety (Sniecikowska et al., 2019).

Antibacterial and Antifungal Activities

  • Sulfonamides bearing a 1,4-benzodioxin ring synthesized for potential therapeutic agents against inflammatory ailments demonstrated suitable antibacterial potential. Some compounds showed good inhibitory activity compared to standard drugs, indicating their potential as antibacterial agents (Abbasi et al., 2017).

Safety And Hazards

“(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine” is classified as dangerous with hazard statements including H302, H312, H315, H318, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(3-methyl-2H-1,4-benzodioxin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(6-11)7-12-8-4-2-3-5-9(8)13-10/h2-5H,6-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLYCDJUUOAIBNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC=C2O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanamine

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